1-[4-[(2-Thiophen-3-ylacetyl)amino]benzoyl]piperidine-4-carboxylic acid
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Overview
Description
1-[4-[(2-Thiophen-3-ylacetyl)amino]benzoyl]piperidine-4-carboxylic acid is a complex organic compound that features a thiophene ring, a benzoyl group, and a piperidine carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(2-Thiophen-3-ylacetyl)amino]benzoyl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The thiophene derivative is then acylated to introduce the acetyl group.
The next step involves the formation of the benzoyl group through a Friedel-Crafts acylation reaction, where the thiophene derivative reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . Finally, the piperidine ring is introduced through a nucleophilic substitution reaction, followed by carboxylation to form the piperidine-4-carboxylic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[4-[(2-Thiophen-3-ylacetyl)amino]benzoyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
1-[4-[(2-Thiophen-3-ylacetyl)amino]benzoyl]piperidine-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-[(2-Thiophen-3-ylacetyl)amino]benzoyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its thiophene ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity . The benzoyl and piperidine moieties may enhance its binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Uniqueness
1-[4-[(2-Thiophen-3-ylacetyl)amino]benzoyl]piperidine-4-carboxylic acid is unique due to its combination of a thiophene ring, benzoyl group, and piperidine carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-[4-[(2-thiophen-3-ylacetyl)amino]benzoyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c22-17(11-13-7-10-26-12-13)20-16-3-1-14(2-4-16)18(23)21-8-5-15(6-9-21)19(24)25/h1-4,7,10,12,15H,5-6,8-9,11H2,(H,20,22)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPUWXDHRUZHGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC=C(C=C2)NC(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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